Ammonium 2,5-dimethylbenzenesulfonate
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Overview
Description
Ammonium 2,5-dimethylbenzenesulfonate is an organic compound with the molecular formula C8H11NO3S It is a derivative of benzenesulfonic acid, where the benzene ring is substituted with two methyl groups at the 2 and 5 positions, and the sulfonic acid group is neutralized with ammonium
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ammonium 2,5-dimethylbenzenesulfonate typically involves the sulfonation of 2,5-dimethylbenzene (p-xylene) with sulfuric acid, followed by neutralization with ammonium hydroxide. The reaction can be summarized as follows:
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Sulfonation: : [ \text{C}8\text{H}{10} + \text{H}_2\text{SO}_4 \rightarrow \text{C}_8\text{H}_9\text{SO}_3\text{H} + \text{H}_2\text{O} ] This step involves the electrophilic aromatic substitution of p-xylene with sulfuric acid to form 2,5-dimethylbenzenesulfonic acid.
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Neutralization: : [ \text{C}_8\text{H}_9\text{SO}_3\text{H} + \text{NH}_4\text{OH} \rightarrow \text{C}_8\text{H}_9\text{SO}_3\text{NH}_4 + \text{H}_2\text{O} ] The sulfonic acid is then neutralized with ammonium hydroxide to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, concentration, and reaction time to ensure high yield and purity of the product. The use of continuous reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ammonium 2,5-dimethylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids.
Reduction: The sulfonate group can be reduced to a sulfonic acid or further to a sulfide.
Substitution: The sulfonate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as hydroxide ions (OH-) or halides (Cl-, Br-) can be used under basic or acidic conditions.
Major Products
Oxidation: 2,5-dimethylbenzenesulfonic acid can be converted to 2,5-dimethylbenzoic acid.
Reduction: The sulfonate group can be reduced to a sulfide.
Substitution: The sulfonate group can be replaced with other functional groups, depending on the nucleophile used.
Scientific Research Applications
Ammonium 2,5-dimethylbenzenesulfonate has various applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: It can be used in studies involving sulfonate metabolism and its effects on biological systems.
Industry: Used in the production of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ammonium 2,5-dimethylbenzenesulfonate involves its interaction with molecular targets such as enzymes and receptors. The sulfonate group can form strong ionic interactions with positively charged sites on proteins, affecting their function. The methyl groups can also influence the compound’s hydrophobic interactions and overall molecular stability.
Comparison with Similar Compounds
Similar Compounds
- Sodium 2,5-dimethylbenzenesulfonate
- Potassium 2,5-dimethylbenzenesulfonate
- Calcium 2,5-dimethylbenzenesulfonate
Uniqueness
Ammonium 2,5-dimethylbenzenesulfonate is unique due to its ammonium ion, which can influence its solubility, reactivity, and interactions with biological systems compared to its sodium, potassium, and calcium counterparts. The presence of the ammonium ion can also affect the compound’s behavior in different pH environments, making it suitable for specific applications where other salts may not be as effective.
Properties
CAS No. |
83721-36-2 |
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Molecular Formula |
C8H13NO3S |
Molecular Weight |
203.26 g/mol |
IUPAC Name |
azanium;2,5-dimethylbenzenesulfonate |
InChI |
InChI=1S/C8H10O3S.H3N/c1-6-3-4-7(2)8(5-6)12(9,10)11;/h3-5H,1-2H3,(H,9,10,11);1H3 |
InChI Key |
UXKXKFCNSBEHCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)[O-].[NH4+] |
Origin of Product |
United States |
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